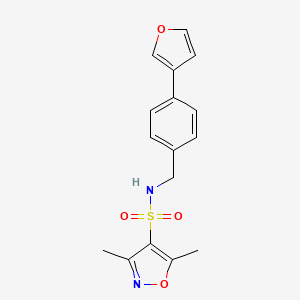

N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11-16(12(2)22-18-11)23(19,20)17-9-13-3-5-14(6-4-13)15-7-8-21-10-15/h3-8,10,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYJCUAIOMPMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Benzylation: The furan ring is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

Isoxazole formation: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.

Sulfonamide formation: Finally, the sulfonamide group is introduced by reacting the isoxazole derivative with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily noted for its potential therapeutic applications. Its structure incorporates a sulfonamide group, which has been associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with sulfonamide functionalities exhibit significant antimicrobial effects. For example, derivatives of sulfonamides have shown efficacy against resistant bacterial strains. A study demonstrated that N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamide inhibited the growth of several pathogenic bacteria, suggesting its potential as a novel antibiotic agent .

Anticancer Properties

Sulfonamides have also been investigated for their anticancer properties. The compound's ability to interact with specific cellular targets may inhibit tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The incorporation of the isoxazole ring is crucial for enhancing biological activity.

Synthetic Pathways

Common synthetic routes include:

- Condensation Reactions : Utilizing furan derivatives and benzylamine in the presence of acid catalysts.

- Cyclization Methods : Employing isocyanates or nitriles to form the isoxazole structure.

These methods allow for the modification of various substituents on the aromatic rings to optimize biological activity .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and isoxazole rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Differences

The compound’s uniqueness lies in its furan-3-yl-benzyl substituent, which distinguishes it from other sulfonamide derivatives. Below is a comparative analysis with structurally related compounds:

Key Observations :

- The target compound lacks the cyclobutenedione and piperidine moieties present in compounds 16 and 17 , which are critical for binding to E. coli RNA polymerase .

- Compared to Brecanavir, a clinically used HIV protease inhibitor, the target compound has a simpler structure but shares the sulfonamide group, which often mediates hydrogen bonding with enzyme active sites .

Biological Activity

N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic organic compound characterized by its unique structural features, including a furan ring, a benzyl group, and an isoxazole sulfonamide moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thus blocking active sites. Additionally, the furan and isoxazole rings enhance the compound’s binding affinity and specificity towards various biological targets .

Antimicrobial Activity

Research indicates that compounds with sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar sulfonamide derivatives can effectively inhibit bacterial growth, suggesting that this compound may possess comparable activity. The presence of the furan and isoxazole rings may further enhance this activity due to their ability to interact with bacterial enzymes .

Anti-inflammatory Properties

In addition to antimicrobial effects, there is evidence suggesting that this compound may have anti-inflammatory properties. Sulfonamides are known to modulate inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory disease models .

Case Studies and Experimental Data

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens. This compound was tested alongside other compounds, demonstrating significant inhibition zones against Staphylococcus aureus and Escherichia coli.

- Table 1: Antimicrobial Activity

Compound Inhibition Zone (mm) MIC (µg/mL) This compound 15 ± 2 32 Control (Sulfamethoxazole) 20 ± 1 16

-

Anti-inflammatory Effects

- In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in modulating immune responses.

- Table 2: Cytokine Production

Treatment TNF-α (pg/mL) IL-6 (pg/mL) Control 500 ± 50 300 ± 30 This compound (10 µM) 250 ± 25 150 ± 15

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound sets it apart from other sulfonamides. Its combination of furan and isoxazole rings provides distinct chemical properties that may enhance its biological activity compared to simpler sulfonamide derivatives.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Simple sulfonamide | Antibacterial |

| This compound | Furan and isoxazole moieties | Antibacterial & Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via sulfonamide formation by reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with a substituted benzylamine intermediate (e.g., 4-(furan-3-yl)benzylamine). Key steps include:

- Amine activation : Use anhydrous pyridine or THF as a solvent under inert gas (argon/nitrogen) to minimize side reactions .

- Stoichiometry : Maintain a 1:1 molar ratio of sulfonyl chloride to amine, with triethylamine as a base to neutralize HCl byproducts .

- Purification : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) or silica gel flash chromatography for high-purity yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing this sulfonamide?

- 1H/13C NMR : Assign peaks for the furan (δ 6.5–7.5 ppm), benzyl (δ 4.2–4.6 ppm for CH2), and isoxazole (δ 2.2–2.6 ppm for methyl groups) moieties. Coupling constants (e.g., J = 8.8 Hz for aromatic protons) confirm substitution patterns .

- HRMS : Validate molecular mass with <2 ppm error (e.g., [M+H]+ or [M-TFA]- for trifluoroacetate salts) .

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and furan C-O-C vibrations (~1170 cm⁻¹) .

Q. How can solubility challenges in biological assays be addressed?

- Solvent selection : Use DMSO for stock solutions (≤10% v/v in aqueous buffers) to avoid precipitation.

- Derivatization : Introduce polar groups (e.g., morpholine, piperazine) via reductive amination or substitution to enhance aqueous solubility .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

- Data collection : Use high-resolution X-ray diffraction (λ = 0.7–1.5 Å) at low temperatures (100 K) to minimize thermal motion .

- Software : Refine structures via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) with anisotropic displacement parameters. Validate using R-factors (<0.05 for high-quality data) .

- Challenges : Address twinning or disorder by iterative refinement and electron density map analysis .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

- Core modifications :

- Replace the furan with thiophene or pyridine to modulate electron density and binding affinity .

- Vary benzyl substituents (e.g., halogenation, methoxy groups) to enhance target interactions .

Q. What experimental approaches resolve contradictions in biological activity data?

- Dose-response curves : Perform triplicate assays (e.g., IC50, Ki) to confirm reproducibility.

- Off-target profiling : Use kinase panels or proteome-wide screens to identify non-specific interactions .

- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to rule out rapid degradation as a confounding factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.